

2-Iodophenyl acetate physical and chemical properties

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Compound of Interest

Compound Name: **2-Iodophenyl acetate**

Cat. No.: **B1329851**

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Technical Guide: 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of **2-Iodophenyl acetate**. The information is compiled for use in research, synthesis, and drug development applications, with a focus on presenting clear, quantitative data and actionable experimental protocols.

Core Physical and Chemical Properties

2-Iodophenyl acetate is an aromatic compound featuring an acetate group ortho to an iodine atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality and the halogen substituent.

Physical Properties

Quantitative experimental data for properties such as melting point, boiling point, and solubility are not readily available in public literature. The compound is commercially available as a solid.

Table 1: Physical Properties of **2-Iodophenyl Acetate**

Property	Value	Citation
Physical State	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Chemical and Spectroscopic Properties

The following table summarizes key chemical identifiers and spectroscopic data for **2-Iodophenyl acetate**.

Table 2: Chemical and Spectroscopic Identifiers for **2-Iodophenyl Acetate**

Property	Value	Citation
Molecular Formula	C ₈ H ₇ IO ₂	
Molecular Weight	262.04 g/mol	
CAS Number	32865-61-5	
InChI Key	SNIVHZRVLQLTLY-UHFFFAOYSA-N	
SMILES	O=C(C)OC1=CC=CC=C1I	

Spectroscopic Analysis

While complete, formally recorded spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons,

would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl protons of the acetate group.

- ^{13}C NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon environments. Key resonances would include the carbonyl carbon of the ester group (approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodophenyl acetate** would be characterized by the prominent absorption bands of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester would be expected around $1760\text{-}1740\text{ cm}^{-1}$. Other significant bands would include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring. The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.

[1]

Mass Spectrometry (MS)

The mass spectrum provides key information for structural confirmation. The molecular ion peak ($[\text{M}]^+$) for **2-Iodophenyl acetate** would be observed at m/z 262, corresponding to its molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C=O}$), which would result in a fragment ion corresponding to 2-iodophenol at m/z 220. Further fragmentation could involve the loss of the iodine atom.

Experimental Protocols

The following section details a standard protocol for the synthesis of **2-Iodophenyl acetate** and a general workflow for its analysis.

Synthesis of 2-Iodophenyl Acetate via Acetylation

2-Iodophenyl acetate can be readily synthesized by the acetylation of 2-iodophenol using acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl groups.[3][4]

Materials:

- 2-Iodophenol
- Acetic Anhydride
- Pyridine or a mild base (optional, as catalyst)
- Diethyl ether or Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

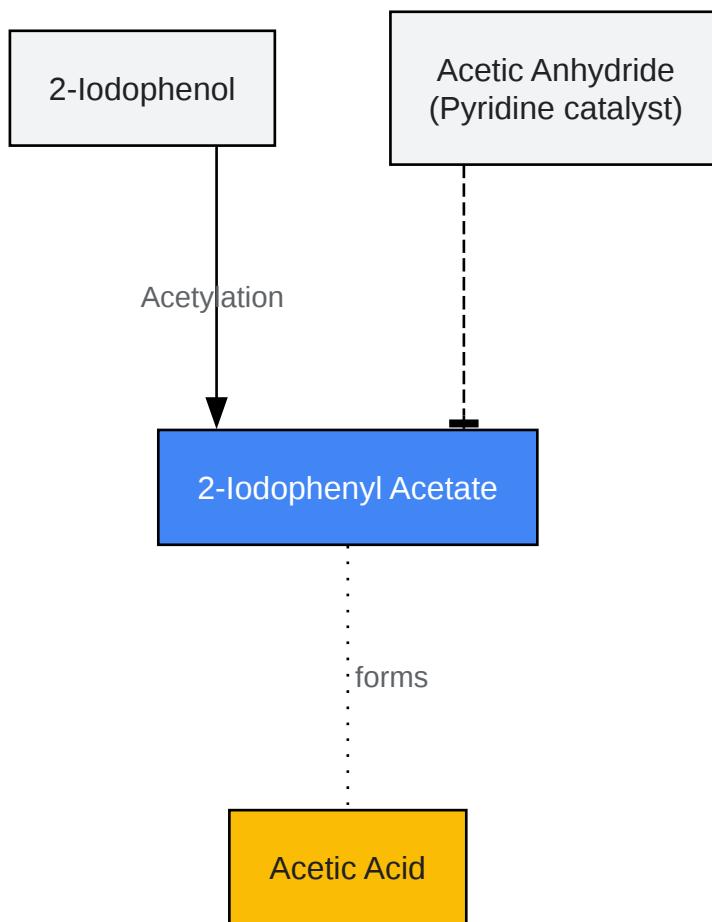
- In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.
- Add acetic anhydride (1.5 - 2.0 eq) to the flask.
- If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.
- Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to increase the rate.^[3]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.
- Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
- Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **2-Iodophenyl acetate**.
- If necessary, the product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the chemical transformation in the synthesis of **2-Iodophenyl acetate**.

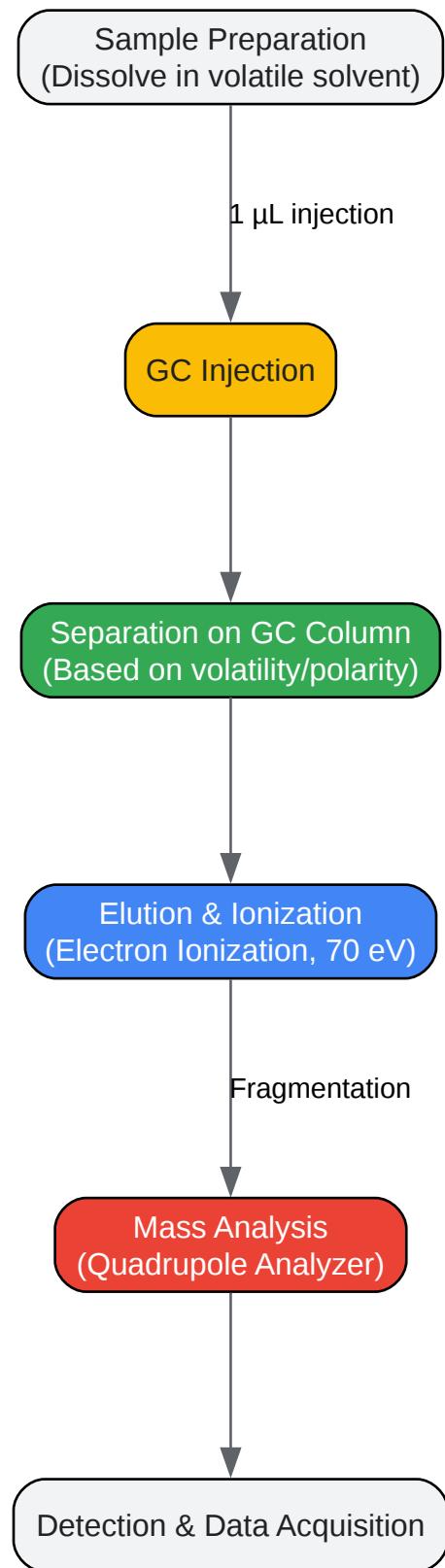


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Synthesis of **2-Iodophenyl Acetate**.

Analytical Workflow: GC-MS Analysis

The identity and purity of the synthesized **2-Iodophenyl acetate** are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).



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Standard workflow for GC-MS analysis.

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